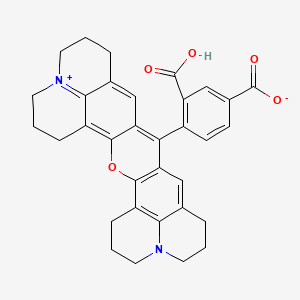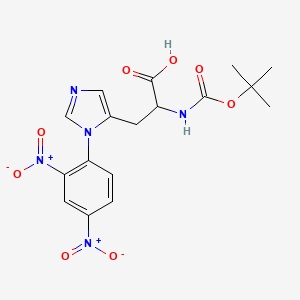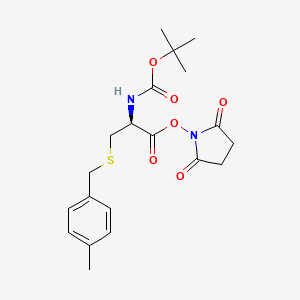
5-Carboxy-X-rhodamin
Übersicht
Beschreibung
The compound with CAS number 216699-35-3 is known as 5-ROX or 5-Carboxy-X-rhodamine . It is a purified isomer of carboxy-X-rhodamine . It is used extensively in the field of biomedical research, particularly in techniques such as fluorescence microscopy and flow cytometry .
Synthesis Analysis
The synthesis of 5-ROX is not explicitly mentioned in the search results. However, it is known to be available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of 5-ROX is C33H30N2O5 . The molecular weight is 534.61 .
Chemical Reactions Analysis
The specific chemical reactions involving 5-ROX are not detailed in the search results. However, it is known that 5-ROX is soluble in DMSO and methanol .
Physical And Chemical Properties Analysis
5-ROX is a solid at room temperature . It is soluble in DMSO and methanol . .
Wissenschaftliche Forschungsanwendungen
Oligonukleotid-Markierung
5-Carboxy-X-rhodamin wird zur Oligonukleotid-Markierung verwendet {svg_1} {svg_2} {svg_3}. Dieser Prozess beinhaltet die Anbringung eines Fluoreszenzfarbstoffs an ein Oligonukleotid, das dann mit Hilfe von Fluoreszenzmikroskopie oder anderen Fluoreszenzdetektionsmethoden nachgewiesen werden kann.
Automatisierte DNA-Sequenzierung
Diese Verbindung wird in großem Umfang in Anwendungen zur automatisierten DNA-Sequenzierung eingesetzt {svg_4} {svg_5} {svg_6}. In diesem Zusammenhang wird der Farbstoff an ein Nukleotid gebunden, und während die DNA-Sequenz bestimmt wird, emittiert der Farbstoff eine spezifische Wellenlänge von Licht, die detektiert und zur Identifizierung des Nukleotids verwendet werden kann.
Protein-Markierung
This compound kann zur Protein-Markierung verwendet werden {svg_7}. Dies beinhaltet die Anbringung des Farbstoffs an ein Protein von Interesse, das dann mit Hilfe von Fluoreszenzmikroskopie oder anderen Fluoreszenzdetektionsmethoden visualisiert werden kann.
Fluoreszenz-Resonanzenergietransfer (FRET)
Die Verbindung wird in FRET-Anwendungen eingesetzt {svg_8}. FRET ist eine Technik zur Messung des Abstands zwischen zwei Chromophoren, und this compound kann in diesem Prozess entweder als Donor- oder Akzeptorfarbstoff dienen.
Fluoreszenzlöschung
This compound wird in Anwendungen zur Fluoreszenzlöschung eingesetzt {svg_9}. Diese Technik wird unter anderem zur Untersuchung konformer Änderungen in Molekülen verwendet.
Herstellung von ladungsmodifizierten Farbstoff-markierten ddNTPs
Die Verbindung wird bei der Herstellung von ladungsmodifizierten Farbstoff-markierten ddNTPs verwendet {svg_10}. Diese werden in der „Direct-Load“-DNA-Sequenzierung eingesetzt, einem Verfahren, das den DNA-Sequenzierungsprozess vereinfacht, indem die Notwendigkeit von Reinigungsschritten vor dem Laden des Sequenziergels entfällt.
Safety and Hazards
The specific safety and hazards information for 5-ROX is not detailed in the search results. However, it is always recommended to handle chemical substances with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
Wirkmechanismus
Target of Action
5-Carboxy-X-Rhodamine, also known as 5-ROX, primarily targets nucleic acids and proteins . It is used for oligonucleotide labeling and automated DNA sequencing applications . It can also be used to label proteins .
Mode of Action
5-ROX interacts with its targets through amine coupling . It forms 5-ROX derivatized compounds such as proteins, nucleic acids, and drugs that may be analyzed by fluorescence resonance energy transfer (FRET) and fluorescence quenching applications . The carboxylic acid of 5-ROX is used for oligonucleotide labeling and automated DNA sequencing applications .
Biochemical Pathways
5-ROX is involved in the fluorescence labeling of biomolecules, which is a key process in many biochemical pathways. It acts as a donor molecule in FRET imaging coupled with porphyrins . The fluorescence labeling allows for the visualization and tracking of these biomolecules, aiding in the understanding of their function and interaction within the biological system.
Pharmacokinetics
It is known that 5-rox is a stable, long-wavelength, water-soluble fluorophore , which suggests that it may have good bioavailability
Result of Action
The result of 5-ROX’s action is the successful labeling of target biomolecules, enabling their detection and analysis. This is particularly useful in DNA sequencing applications, where the fluorescence of 5-ROX allows for the identification of specific nucleotide sequences .
Action Environment
The action of 5-ROX can be influenced by environmental factors. For instance, it is recommended to store 5-ROX in a refrigerator (-5 to -30°C) and away from light , suggesting that temperature and light exposure may affect its stability and efficacy. Additionally, the fluorescence spectra of 5-ROX conjugates are longer-wavelength than those of Lisaamine™ rhodamine B conjugates, but somewhat shorter-wavelength than those of Texas Red™ conjugates , indicating that the spectral environment could also influence its action.
Biochemische Analyse
Biochemical Properties
5-ROX plays a significant role in biochemical reactions. It is predominantly used for labeling peptides and proteins . The compound interacts with these biomolecules through covalent bonding, which allows it to serve as a fluorescent label . The nature of these interactions is primarily based on the chemical structure of 5-ROX, which enables it to bind to the amino groups of peptides and proteins .
Cellular Effects
In cellular processes, 5-ROX is used as a fluorescent label for covalently labeling proteins and alkylaminomodified nucleic acids . It influences cell function by providing a means to visualize and track these biomolecules within the cell. This can impact cell signaling pathways, gene expression, and cellular metabolism by allowing researchers to observe these processes in real-time .
Molecular Mechanism
At the molecular level, 5-ROX exerts its effects through binding interactions with biomolecules. It is an amine-reactive form of carboxy-X-rhodamine, which means it can form covalent bonds with the amino groups of proteins and nucleic acids . This allows 5-ROX to be used as a fluorescent label in various biochemical applications .
Transport and Distribution
The transport and distribution of 5-ROX within cells and tissues are determined by its role as a fluorescent label. When bound to proteins or nucleic acids, the distribution of 5-ROX will follow the transport and localization of these biomolecules within the cell .
Subcellular Localization
The subcellular localization of 5-ROX is dependent on the biomolecule it is bound to. As a fluorescent label, it can be directed to specific compartments or organelles based on the localization signals of the protein or nucleic acid it is attached to .
Eigenschaften
IUPAC Name |
3-carboxy-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGMOMJDNDFGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314908 | |
| Record name | 5-Carboxy-X-rhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216699-35-3 | |
| Record name | 5-Carboxy-X-rhodamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216699-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carboxy-X-rhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Carboxy-X-rhodamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)

